3,5-Dichloro-2-methylpyrazine
Overview
Description
3,5-Dichloro-2-methylpyrazine is an organic compound with the molecular formula C5H4Cl2N2. It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a methyl group at the 2nd position on the pyrazine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Scientific Research Applications
3,5-Dichloro-2-methylpyrazine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Safety and Hazards
Mechanism of Action
Target of Action
This compound is used in industrial and scientific research
Biochemical Pathways
Pyrazine derivatives have been shown to participate in various reactions, such as the Suzuki–Miyaura cross-coupling , but the specific pathways influenced by 3,5-Dichloro-2-methylpyrazine remain to be determined.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, storage conditions can affect its stability . .
Biochemical Analysis
Biochemical Properties
3,5-Dichloro-2-methylpyrazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity. Additionally, this compound can interact with proteins and other biomolecules, potentially affecting their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For instance, it may induce oxidative stress, leading to changes in the expression of genes related to antioxidant defense mechanisms. Furthermore, this compound can affect cellular functions such as proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of metabolites with different biochemical properties. These metabolites may have distinct effects on cellular processes, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the biotransformation of the compound into different metabolites, which may have distinct biochemical properties. The metabolic pathways involving this compound can affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be transported into the mitochondria, where it can affect mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-methylpyrazine typically involves the chlorination of 2-methylpyrazine. One common method includes the reaction of 2-methylpyrazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 5th positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-methylpyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 3,5-dichloropyrazine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrazines with various functional groups.
Oxidation: 3,5-Dichloropyrazine-2-carboxylic acid.
Reduction: 3,5-Dichloropyrazine.
Comparison with Similar Compounds
- 2,6-Dichloropyrazine
- 3,5-Dichloropyridine
- 2,5-Dichloro-3-methylpyrazine
Comparison: 3,5-Dichloro-2-methylpyrazine is unique due to the specific positioning of its chlorine atoms and methyl group, which influences its reactivity and biological activity.
Properties
IUPAC Name |
3,5-dichloro-2-methylpyrazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-5(7)9-4(6)2-8-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXFTSUECGCLEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717224 | |
Record name | 3,5-Dichloro-2-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89284-38-8 | |
Record name | 3,5-Dichloro-2-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloro-2-methylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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